molecular formula C6H10ClNaO2 B8140352 Sodium;6-chlorohexanoate

Sodium;6-chlorohexanoate

Cat. No.: B8140352
M. Wt: 172.58 g/mol
InChI Key: XHKPNIOPYGZYJV-UHFFFAOYSA-M
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Description

Sodium 6-chlorohexanoate (Cl(CH₂)₅COO⁻Na⁺) is the sodium salt of 6-chlorohexanoic acid, a halogenated carboxylic acid with a six-carbon chain. The chloro and carboxylate groups enable reactivity in nucleophilic substitutions or esterification, akin to related esters and salts discussed below .

Properties

IUPAC Name

sodium;6-chlorohexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO2.Na/c7-5-3-1-2-4-6(8)9;/h1-5H2,(H,8,9);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHKPNIOPYGZYJV-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)[O-])CCCl.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNaO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Molecular Properties

Compound Molecular Formula Molecular Weight (g/mol) Physical State Key Applications/Reactivity References
Sodium 6-chlorohexanoate* C₆H₁₀ClO₂Na ~168.5 (estimated) Solid (inferred) Surfactant, synthesis intermediate Inferred
Ethyl 6-chlorohexanoate C₈H₁₅ClO₂ 178.656 Liquid (oil) Cyanide substitution reactions
Propan-2-yl 6-chlorohexanoate C₉H₁₇ClO₂ 192.68 Liquid (inferred) Collision cross-section studies
6-Chlorohexyl 6-chlorohexanoate C₁₂H₂₀Cl₂O₂ 298.9 Oil NMR-characterized dimer ester
Sodium chloroacetate C₂H₂ClO₂Na 116.45 Solid Hazardous substitution reactions
Chloromethyl 6-chlorohexanoate C₇H₁₀Cl₂O₂ 228.9 Liquid (inferred) Synthetic intermediate

Reactivity and Functional Group Analysis

  • Esters (Ethyl, Propan-2-yl, Chloromethyl derivatives) :
    • Undergo nucleophilic substitutions (e.g., cyanide displacement in DMSO to form nitriles ).
    • Hydrolysis to carboxylic acids under acidic/basic conditions.
  • Sodium Salts (Sodium 6-chlorohexanoate, Sodium chloroacetate): Participate in ionic reactions, acting as carboxylate nucleophiles. Sodium chloroacetate’s hazard profile (skin/eye irritant ) suggests similar precautions may apply to sodium 6-chlorohexanoate.

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